4-epi-Eremophilene

Description

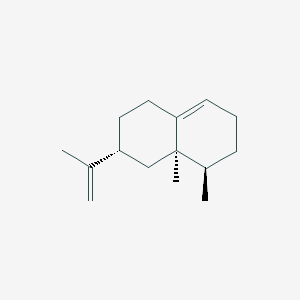

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R,4aR,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15-/m1/s1 |

InChI Key |

QEBNYNLSCGVZOH-UMVBOHGHSA-N |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C |

Origin of Product |

United States |

Discovery and Research Occurrence of 4 Epi Eremophilene

Initial Identification as an Enzymatic Byproduct

The initial identification of 4-epi-eremophilene was not as a primary natural product but as a minor, alternative product of certain terpene synthase enzymes. A notable example is the tobacco 5-epi-aristolochene synthase (TEAS), which primarily synthesizes (+)-5-epi-aristolochene. nih.gov However, detailed analysis of the enzyme's product spectrum revealed that approximately 6.2% of the hydrocarbon products is, in fact, (−)-4-epi-eremophilene. nih.gov This discovery highlighted the inherent flexibility of terpene cyclases and their capacity to produce multiple products from a single substrate, farnesyl diphosphate (B83284) (FPP). nih.govresearchgate.net The formation of this compound occurs through the deprotonation of the eremophilenyl cation intermediate at carbon 6 (C6), an alternative pathway to the C8 deprotonation that yields 5-epi-aristolochene. researchgate.netnih.govpnas.org

Engineered Biosynthesis as a Primary Source for Research

The low abundance of this compound as a byproduct initially limited its detailed study. However, protein engineering has provided a powerful tool to overcome this limitation. Researchers have successfully manipulated the catalytic activity of terpene synthases to favor the production of this compound. nih.govgrafiati.comuky.edu By creating site-directed mutants of tobacco 5-epi-aristolochene synthase (TEAS), scientists were able to significantly increase the yield of this compound, effectively creating a "synthetic" epi-eremophilene synthase. nih.govpnas.orgpnas.org This breakthrough has been crucial for producing sufficient quantities of the compound for structural verification and further research. pnas.orgpnas.org These engineered enzymes, with altered active site residues, demonstrated a shift in the final deprotonation step of the catalytic cascade, favoring the formation of this compound. nih.gov

Identification of Naturally Occurring Derivatives and Producing Organisms

While initially identified through enzymatic studies, subsequent research has uncovered naturally occurring derivatives of this compound and the organisms that produce them, primarily within the fungal kingdom.

Fungal Sources: Botrytis cinerea and Related Sesquiterpenoid Families

The phytopathogenic fungus Botrytis cinerea, known for causing grey mould disease, has been identified as a significant natural source of (+)-4-epi-eremophilene derivatives. researchgate.netnih.govnih.gov The cultivation of B. cinerea under specific conditions, such as the addition of copper sulfate (B86663), induced the production of a family of cryptic sesquiterpenoids based on the (+)-4-epi-eremophil-9-ene skeleton. researchgate.netnih.gov This finding was a crucial step in understanding the natural role of this compound.

Further research has delved into the genetic basis of its production in B. cinerea. The genome of this fungus contains several sesquiterpene cyclase (STC) genes. researchgate.netmdpi.comresearchgate.net Through gene expression studies, gene deletion, and complementation experiments, the sesquiterpene cyclase BcStc7 has been identified as the key enzyme responsible for the biosynthesis of (+)-4-epi-eremophilenol, a derivative of this compound. nih.govmdpi.comnih.govmdpi.com The deletion of the Bcstc7 gene was shown to abolish the production of these compounds, which could be restored by reintroducing the gene. nih.govnih.gov

A variety of eremophilene (B157757) derivatives have been isolated from B. cinerea, including various hydroxylated and further modified forms. researchgate.netnih.govnih.gov These compounds are believed to play a role in the fungus's life cycle, potentially contributing to the self-regulation of asexual spore production and the formation of infection structures. researchgate.net The broader family of eremophilane (B1244597) sesquiterpenoids is known to be produced by various fungi and they exhibit a range of biological activities. researchgate.netpreprints.orgfrontiersin.org

| Fungal Species | Related Sesquiterpenoid Family | Key Findings |

| Botrytis cinerea | Eremophilene | Produces (+)-4-epi-eremophilene derivatives, with biosynthesis linked to the BcStc7 gene. Production can be induced by chemical stressors. researchgate.netnih.govnih.gov |

| Emericellopsis maritima | Eremophilane | A marine-derived fungus that produces a variety of eremophilane-type sesquiterpenoids. preprints.orgfrontiersin.org |

Biosynthetic Pathways and Enzymology of 4 Epi Eremophilene

Precursor Utilization and Initial Cyclization Events

The journey from a linear isoprenoid chain to a complex bicyclic eremophilene (B157757) structure begins with a universal precursor and proceeds through highly reactive, transient intermediates.

The biosynthesis of virtually all sesquiterpenes, including 4-epi-eremophilene, commences with the linear C15 isoprenoid, (2E,6E)-farnesyl diphosphate (B83284) (FPP). nih.govuky.eduresearchgate.net FPP serves as the universal substrate for sesquiterpene synthases (STSs), enzymes that catalyze the initial and often rate-limiting step in sesquiterpene biosynthesis. nih.govuky.edupreprints.orgmdpi.com These enzymes facilitate the ionization of FPP by removing the diphosphate group, a process that initiates a cascade of cyclizations and rearrangements. nih.govd-nb.info The transformation of the acyclic FPP into more than 300 distinct hydrocarbon skeletons is a remarkable feat of biological catalysis. nih.gov In both plants and fungi, specific STSs recognize and bind FPP to begin the intricate process of forming cyclic products. nih.govpreprints.orgresearchgate.net For example, Tobacco 5-epi-aristolochene synthase (TEAS) and the fungal cyclase Bcstc7 both utilize FPP to ultimately produce eremophilane-related compounds. nih.govresearchgate.netnih.gov

Following the ionization of FPP, the biosynthesis of eremophilene-type sesquiterpenes proceeds through a series of carbocationic intermediates. nih.govacs.org The initial cyclization of the farnesyl cation often leads to a germacrene A intermediate, which is then protonated to form a bicyclic eudesmyl carbocation. nih.govd-nb.infoacs.org This eudesmyl cation is a critical branch point in the biosynthesis of many sesquiterpenes. nih.govacs.org

Specifically for the eremophilene pathway, the eudesmyl carbocation undergoes a 1,2-hydride shift followed by a methyl migration. nih.gov This rearrangement leads to the formation of an eremophilenyl carbocation intermediate. nih.govpnas.org This specific cation is the direct precursor to both (+)-5-epi-aristolochene and (-)-4-epi-eremophilene. nih.govnih.govpnas.org The final product is determined by the site of deprotonation of this common eremophilenyl intermediate. nih.gov Deprotonation from carbon 8 (C8) yields (+)-5-epi-aristolochene, while deprotonation from carbon 6 (C6) results in the formation of (-)-4-epi-eremophilene. nih.govpnas.org In fungal pathways, a cis-fused eudesmane (B1671778) cation has been identified as a likely intermediate leading to (+)-4-epi-eremophil-9-enol derivatives. researchgate.netnih.govacs.org

Farnesyl Diphosphate (FPP) as a Universal Substrate

Sesquiterpene Synthase (STS) Catalysis and Specificity

The specificity and product profile of sesquiterpene biosynthesis are dictated by the responsible sesquiterpene synthase (STS). These enzymes guide the highly reactive carbocation intermediates through specific conformational pathways to yield distinct cyclic structures.

Tobacco 5-epi-aristolochene synthase (TEAS) is a well-characterized plant STS from Nicotiana tabacum. nih.govpnas.org While its primary product is (+)-5-epi-aristolochene, the precursor to the phytoalexin capsidiol (B150007), TEAS is known to be a promiscuous enzyme. nih.govuniprot.orgacs.org It generates a spectrum of more than 24 alternative products, which account for about one-fifth of its total catalytic output. nih.gov

Among these minor products, (-)-4-epi-eremophilene is the most abundant, constituting approximately 6.2% of the total hydrocarbon products under standard assay conditions. nih.govacs.org The formation of (-)-4-epi-eremophilene by TEAS occurs from the same eremophilenyl carbocation intermediate that leads to the major product, (+)-5-epi-aristolochene. nih.govpnas.org The production of this side product highlights how subtle differences in the final deprotonation step within a single enzyme active site can lead to structural diversity. nih.govnih.gov Site-directed mutagenesis studies on TEAS have shown that altering specific amino acid residues can significantly increase the yield of this compound, in some cases making it the dominant product. nih.gov

Table 1: Product Profile of Wild-Type Tobacco 5-epi-Aristolochene Synthase (TEAS)

| Product | Percentage of Total Hydrocarbons | Biosynthetic Origin |

|---|---|---|

| (+)-5-epi-Aristolochene | 78.9% | Deprotonation at C8 of eremophilenyl cation. nih.govnih.gov |

| (-)-4-epi-Eremophilene | 6.2% | Deprotonation at C6 of eremophilenyl cation. nih.govnih.gov |

| (+)-Germacrene A | 3.6% | Premature release of intermediate. nih.gov |

Hyoscyamus muticus premnaspirodiene (B1254385) synthase (HPS) is another STS from a solanaceous plant that is closely related to TEAS, sharing about 72-75% amino acid identity. pnas.orgacs.orgnih.gov Despite their structural similarity, HPS catalyzes the formation of premnaspirodiene, a spirovetivane-type sesquiterpene, which is the precursor to the phytoalexin solavetivone. pnas.orgnih.gov

HPS and TEAS share the initial reaction steps, proceeding through a common eudesmyl carbocation intermediate. nih.govpnas.orgnih.gov However, at this critical juncture, their pathways diverge. nih.govpnas.org Instead of the methyl migration seen in the TEAS-catalyzed reaction leading to the eremophilene skeleton, HPS catalyzes a methylene (B1212753) migration (an alkyl shift) followed by deprotonation to form the spirocyclic premnaspirodiene. nih.govpnas.orgnih.gov The study of HPS in comparison to TEAS has been crucial for understanding the structural determinants that control product specificity. pnas.org Swapping specific amino acid residues between the two enzymes has successfully interconverted their primary functions, demonstrating that a few key residues can dictate the path of carbocation rearrangement and the final skeletal structure. pnas.org This research provides a clear context for how the eremophilene pathway, catalyzed by TEAS, is distinct from the related spirovetivane pathway catalyzed by HPS, despite a shared evolutionary origin and common early intermediates. pnas.orgnih.gov

The biosynthesis of eremophilene-type compounds is not limited to plants. The phytopathogenic fungus Botrytis cinerea possesses a suite of seven sesquiterpene cyclase (Bcstc) genes. preprints.orgmdpi.comresearchgate.netnih.gov Through gene expression studies and the creation of null mutants, the gene Bcstc7 has been identified as encoding the key enzyme for the biosynthesis of eremophilenol compounds. preprints.orgresearchgate.netnih.gov

Specifically, the enzyme Bcstc7 is responsible for the cyclization of FPP to produce (+)-4-epi-eremophil-9-en-11-ol and related derivatives. preprints.orgmdpi.comresearchgate.netnih.gov The proposed pathway involves the transformation of FPP into a cis-fused eudesmane cation, which then rearranges to the eremophilane (B1244597) skeleton before hydroxylation. researchgate.netnih.govacs.org Deletion of the Bcstc7 gene completely eliminates the production of these (+)-4-epieremophilenol compounds, and the function can be restored by reintroducing the gene. researchgate.netnih.govacs.org This demonstrates that Bcstc7 is the principal enzyme responsible for this specific branch of eremophilene biosynthesis in Botrytis cinerea. researchgate.netnih.gov

Table 2: Characterized Sesquiterpene Cyclases in Botrytis cinerea

| Gene | Encoded Enzyme | Primary Product(s) | Reference |

|---|---|---|---|

| Bcstc1 (Bcbot2) | Pentalenene synthase | Botrydial precursor (presilphiperfolan-8β-ol) | preprints.orgmdpi.com |

| Bcstc5 (BcAba5) | Sesquiterpene cyclase | Abscisic acid | preprints.orgmdpi.com |

Hyoscyamus Premnaspirodiene Synthase (HPS) in Context of Eremophilene Pathways

Mechanisms of Regiospecific Proton Abstraction in Product Diversification

The final step in many terpene synthase catalytic cycles is the quenching of a carbocation intermediate through the abstraction of a proton, which forms a double bond and yields the final neutral hydrocarbon product. pnas.org The specific proton that is removed—a process known as regiospecific proton abstraction—is a critical determinant of the final chemical structure.

The biosynthesis of this compound is intricately linked to that of two other well-characterized sesquiterpenes: 5-epi-aristolochene and premnaspirodiene. The enzymes responsible, 5-epi-aristolochene synthase (TEAS) from Nicotiana tabacum and premnaspirodiene synthase (HPS) from Hyoscyamus muticus, catalyze multistep reactions that proceed through a common eudesmyl carbocation intermediate. nih.govpnas.org From this shared intermediate, the pathways diverge.

TEAS catalyzes a methyl migration followed by the abstraction of a proton from carbon 8 (C8) of the subsequent eremophilenyl cation, yielding 5-epi-aristolochene. nih.govpnas.org

HPS catalyzes a methylene migration followed by deprotonation at carbon 6 (C6) to produce premnaspirodiene. nih.govpnas.org

The synthesis of this compound represents a hybrid of these two distinct catalytic finales. nih.govresearchgate.net It arises from the same eremophilenyl carbocation intermediate as 5-epi-aristolochene, following the methyl migration characteristic of TEAS. However, the final step is a deprotonation at C6, mirroring the regiospecificity of the proton abstraction step seen in HPS. pnas.orgnih.govresearchgate.net This discovery highlights how subtle changes in the active site environment can redirect the final deprotonation step, leading to different molecular scaffolds from a single, advanced carbocation intermediate. pnas.org

Enzyme Engineering and Mutagenesis Studies for Altered Product Specificity

The plasticity of terpene synthase active sites makes them prime targets for enzyme engineering. ukri.orgrsc.org By modifying the amino acid residues that line the active site cavity, researchers can alter the folding of the substrate, stabilize different carbocation intermediates, or reposition the intermediate for alternative reaction pathways, including different deprotonation events. nih.govnih.gov This approach has been particularly fruitful in elucidating and manipulating the factors that control the production of this compound. uky.edu

Site-directed mutagenesis, a technique used to create specific changes in a protein's amino acid sequence, has been instrumental in identifying the key residues that can switch product specificity toward this compound. uky.eduresearchgate.netnih.gov Studies focusing on tobacco 5-epi-aristolochene synthase (TEAS) have successfully converted it into a "synthetic" this compound synthase. pnas.org

Researchers identified two amino acid residues located on the active site surface, T402 and V516, as critical for determining the final product. pnas.orgnih.gov By substituting these residues in TEAS with their counterparts from HPS, they could dramatically alter the product profile.

Single Mutations : Introducing a single mutation, either T402S or V516I, into TEAS resulted in a modified enzyme that produced this compound as an abundant product, constituting over 25% of the reaction products. pnas.org

Double Mutation : Combining these mutations to create the TEAS T402S/V516I double mutant resulted in a nearly complete conversion of catalytic activity, yielding an enzyme that predominantly produces this compound. pnas.org

These findings demonstrate that even minimal changes to the active site, in this case, just two residues, can fundamentally redirect the final, crucial proton abstraction step of a complex, multi-step reaction cascade. caltech.edunih.gov

| Enzyme Variant | Key Mutation(s) | Primary Product | Notable Alternative Product(s) | Reference |

|---|---|---|---|---|

| Wild-Type TEAS | None | (+)-5-epi-Aristolochene | (-)-4-epi-Eremophilene (~6.2%), (+)-Germacrene A (~3.6%) | nih.gov |

| TEAS T402S | T402S | 5-epi-Aristolochene | Abundant this compound (>25%) | pnas.org |

| TEAS V516I | V516I | 5-epi-Aristolochene | Abundant this compound (>25%) | pnas.org |

| TEAS T402S/V516I | T402S, V516I | This compound | - | pnas.org |

Rational design involves using detailed knowledge of an enzyme's structure, function, and mechanism to predict and implement specific mutations that will achieve a desired catalytic outcome. nih.govinfinitabiotech.com The successful transmutation of TEAS into a this compound synthase is a clear example of this approach. uky.edu

The strategy was based on a comparative analysis of the structures and sequences of TEAS and HPS, two enzymes that share 72% amino acid identity yet produce different sesquiterpene skeletons. nih.govpnas.org By creating contact maps to identify residues near the substrate and modeling the HPS structure using the known TEAS crystal structure as a template, researchers could pinpoint a small number of residues likely responsible for the divergent reaction pathways. nih.govpnas.org This structure-guided approach allowed for the rational selection of the T402 and V516 residues for mutagenesis, leading directly to the production of this compound, a novel product arising from the engineered catalytic pathway. pnas.orguky.edu This work represents one of the first successful examples of a rational redesign of product specificity for any terpene synthase. uky.edu

To more deeply understand the evolutionary and functional space between terpene synthases, researchers have performed systematic, quantitative characterizations of the "catalytic landscape." nih.govnih.gov This involves creating large libraries of enzyme mutants and precisely measuring their catalytic activities and product distributions. nih.gov

In a landmark study, a library containing all 512 possible combinations of nine naturally occurring amino acid substitutions that differentiate TEAS and HPS was created in the TEAS background. nih.govnih.gov Of these, 418 mutants were active and their product profiles were analyzed by gas chromatography-mass spectrometry (GC-MS) to generate quantified chemical "fingerprints." nih.gov

This comprehensive analysis revealed a rugged fitness landscape where different combinations of mutations could lead to enzymes with specific or mixed product profiles. nih.gov The production of this compound (termed 4-EE in the study) was a key feature of this landscape, representing a catalytic intermediate between the parent enzymes. nih.gov The study quantitatively demonstrated how replacing just the two active site residues (T402 and V516) in TEAS with their HPS counterparts redirects catalysis to favor this compound production. nih.gov This quantitative approach provides a powerful measure of how mutational steps alter the biosynthetic properties of enzymes and demonstrates the accessibility of novel chemical diversity through a small number of genetic changes. nih.govnih.gov

| Enzyme Variant | Description | 5-epi-Aristolochene (%) | This compound (%) | Premnaspirodiene (%) | Reference |

|---|---|---|---|---|---|

| Wild-Type TEAS | Parental Enzyme | ~79 | ~6 | - | nih.gov |

| TEAS-M9 | TEAS with 9 HPS-specific residues | Minor Product | Minor Product | Major Product | nih.gov |

| This compound Synthase (EES) | TEAS with 2 active site mutations (T402S/V516I) | Minor Product | Major Product | Minor Product | pnas.orgnih.gov |

Note: Exact percentages for engineered synthases can vary based on specific experimental conditions. The table reflects the major catalytic outcomes described in the literature.

Synthetic Methodologies for 4 Epi Eremophilene and Its Derivatives

Chemical Synthesis of 4-epi-Eremophilene Standards for Research

The availability of pure analytical standards is crucial for the identification and quantification of natural products from complex biological extracts. nih.gov Synthetic standards of compounds like (-)-4-epi-eremophilene are essential for confirming their presence in samples, such as the alternative products generated by enzymes like tobacco 5-epi-aristolochene synthase (TEAS). nih.gov

One documented chemical synthesis of this compound involves a multi-step process starting from a related sesquiterpene derivative. acs.org This method provides a specific route to access the target molecule through a series of carefully controlled chemical transformations. acs.org The key steps include the conjugate reduction of epiaristolochen-1-one tosylhydrazone using catecholborane, which is followed by sulfinate elimination and a diimide rearrangement to yield this compound. acs.org

Table 1: Key Steps in the Chemical Synthesis of this compound

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | epiaristolochen-1-one | Tosylhydrazide | Formation of Tosylhydrazone | epiaristolochen-1-one tosylhydrazone |

| 2 | epiaristolochen-1-one tosylhydrazone | Catecholborane | Conjugate Reduction | Intermediate |

| 3 | Intermediate from Step 2 | (Not specified) | Sulfinate Elimination & Diimide Rearrangement | This compound |

This table summarizes the synthetic sequence described in the literature. acs.org

Total Syntheses of Related Eremophilane-type Sesquiterpenoids

Eremophilanes are a class of sesquiterpenoids defined by their characteristic decalin core structure. uzh.ch The total synthesis of these molecules, including complex members like periconianone A, provides valuable insights and strategies that could be applied to the synthesis of this compound. uzh.chresearchgate.net

Nature's biosynthetic pathways often inspire the strategies used in laboratory total synthesis. uzh.ch Chemists frequently base their synthetic routes on postulated biogenetic pathways, mimicking the proposed steps of how these complex molecules are formed in living organisms. For instance, the total synthesis of the intricate tricarbocyclic sesquiterpenoid periconianone A was successfully designed based on a postulated biogenetic route. uzh.chresearchgate.netacs.org

A notable example is the "Furan Shuffling Hypothesis," a revised biogenetic proposal for C8–C11-connected iso-eremophilanes. nih.govresearchgate.net This hypothesis was developed based on the structural similarities between newly isolated eremophilane-type sesquiterpenoids and was supported by strong experimental evidence from total synthesis efforts. nih.govresearchgate.net Key reactions in these biomimetic syntheses include tandem O-H insertion/ nih.govnih.gov-sigmatropic rearrangements and α-ketol rearrangements, which mimic plausible biosynthetic transformations. uzh.chresearchgate.netacs.orgresearchgate.net

A primary challenge in synthesizing eremophilanes is controlling the stereochemistry—the precise three-dimensional arrangement of atoms. Achieving the correct stereoisomer is critical, and chemists have devised several stereocontrolled approaches.

One effective strategy involves the use of a removable directing group, such as an isopropenyl group, to guide reactions to occur with the desired spatial orientation. uzh.chacs.org Other powerful methods include the stereocontrolled intermolecular Diels-Alder/aldol approach to construct the core cyclic systems of these molecules. uzh.ch More subtle tactics have also been employed, such as the kinetic protonation of an enolate to selectively form a specific stereocenter at the C7 position and the use of stereoconvergent epoxide openings to establish trans-diol functionalities. nsf.gov

Table 2: Examples of Stereocontrolled Strategies in Eremophilane (B1244597) Synthesis

| Strategy | Purpose | Example Application |

| Removable Directing Group | To guide stereoselective reactions | Use of an isopropenyl group in the synthesis of periconianone A. uzh.chacs.org |

| Diels-Alder/Aldol Approach | To construct cis-decalone systems with stereocontrol | Synthesis of the bakkenolide-A core. uzh.ch |

| Kinetic Protonation | To epimerize a specific stereocenter | Control of the C7 stereocenter in the synthesis of lineariifolianone. nsf.gov |

| Stereoconvergent Epoxide Opening | To establish trans-diaxial diol functionality | Formation of a key intermediate in the synthesis of lineariifolianone. nsf.gov |

Biogenetic Hypotheses as Basis for Synthetic Strategy

Chemo-enzymatic Approaches for Accessing Rare Sesquiterpenes

Chemo-enzymatic synthesis is a powerful hybrid strategy that combines the versatility of traditional chemical reactions with the high selectivity and efficiency of enzymes. This approach is particularly valuable for accessing rare or structurally complex natural products like certain sesquiterpenes. frontiersin.org

While a direct chemo-enzymatic synthesis of this compound is not prominently documented, the principles are well-established in the synthesis of related terpenoids. Enzymes like squalene-hopene cyclase (SHC) have been used to catalyze the cyclization of synthetic, acyclic sesquiterpene substrates into various bicyclic drimane (B1240787) skeletons. rsc.org This demonstrates the potential of using enzymes to construct complex terpene cores from simpler, chemically-synthesized precursors.

Furthermore, enzymes can be used for highly specific modifications of existing terpene scaffolds. P450 enzyme variants, for example, have been employed to perform site-selective oxidations at specific carbon atoms on a labdane (B1241275) backbone, a transformation that is often difficult to achieve with conventional chemical reagents. acs.org A common chemo-enzymatic workflow involves a chemical synthesis step followed by an enzymatic transformation, such as the lipase-catalyzed epoxidation of a substrate followed by microbial oxidation to yield the final product. frontiersin.org These methods highlight the potential for developing novel routes to this compound and other rare sesquiterpenes. acs.orgbeilstein-journals.org

Structural Characterization Methodologies in 4 Epi Eremophilene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique in the study of 4-epi-eremophilene, enabling both the qualitative identification and quantitative analysis of this compound, particularly within the context of enzymatic assays. nih.govnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze complex mixtures of volatile and semi-volatile compounds. wikipedia.orgcore.ac.uk

Qualitative Identification of Reaction Products

In the qualitative analysis of enzymatic reaction products, GC-MS is instrumental in identifying the presence of this compound. The process involves separating the various compounds in a sample based on their volatility and interaction with the gas chromatograph's column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for the identification of the compound. wikipedia.orgd-nb.info

The identification of (−)-4-epi-eremophilene has been successfully achieved by comparing its mass spectrum and retention time with those of known standards and library data. nih.gov For instance, in studies of tobacco 5-epi-aristolochene synthase (TEAS), which produces a variety of sesquiterpenes, (−)-4-epi-eremophilene was identified as a minor product. nih.gov The use of both chiral and non-polar stationary phases in gas chromatography has proven critical for resolving the numerous sesquiterpene products, as some compounds that co-elute on one type of column can be separated on another. nih.gov For example, (+)-5-epi-aristolochene and (−)-4-epi-eremophilene are easily separated on a non-polar phase column but co-elute on a chiral column. nih.gov

The mass spectrum of this compound, like other sesquiterpenes, typically shows a molecular ion peak corresponding to its molecular weight of 204 g/mol (C15H24). frontiersin.org The fragmentation pattern provides further structural information, aiding in its differentiation from other isomers.

Table 1: GC-MS Analysis of TEAS Reaction Products

| Peak | Compound | % Abundance | Validation | Retention Time (min) (Non-polar) |

| 13 | (+)-5-epi-Aristolochene | 78.87 | std | 15.59 |

| 14 | (−)-4-epi-Eremophilene | 6.21 | std | 15.67 |

| Data sourced from a study on tobacco 5-epi-aristolochene synthase (TEAS) reaction products. nih.gov |

Quantitative Analysis of Product Spectra from Enzymatic Assays

Beyond simple identification, GC-MS is a powerful tool for quantifying the amount of this compound produced in enzymatic assays. nih.gov This is achieved by integrating the peak areas in the gas chromatogram. nih.govacs.org The area under a specific peak is proportional to the amount of the corresponding compound in the sample. By using an internal standard—a known amount of a compound added to the sample—the absolute quantity of this compound can be determined. frontiersin.org

This quantitative approach is essential for studying enzyme kinetics and understanding how factors like temperature affect product distribution. nih.gov For example, studies on TEAS have shown that as the reaction temperature increases, the proportion of alternative products, including this compound, also increases. nih.gov At 0°C, this compound might constitute a small percentage of the total product, but this can rise significantly at higher temperatures. nih.gov

In research involving engineered enzymes, quantitative GC-MS analysis has been crucial in characterizing the product profiles of mutant enzymes. nih.govnih.gov By creating libraries of enzyme mutants and analyzing their products, researchers can explore the catalytic landscape and identify mutations that lead to the production of novel compounds like this compound. nih.govuky.edu

Table 2: Temperature Dependence of TEAS Product Specificity

| Temperature (°C) | (+)-5-epi-aristolochene (%) | This compound (%) | Germacrene A (%) |

| 0 | 87.6 | 1.1 | 1.1 |

| 42 | 66.2 | 8.1 | 8.1 |

| This table illustrates how the relative abundance of major products from TEAS-catalyzed reactions changes with temperature, as quantified by GC-MS. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While GC-MS is excellent for identifying and quantifying compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complex three-dimensional structure and stereochemistry of molecules like this compound. leibniz-fmp.defrontiersin.orgnih.gov NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its constitution, configuration, and conformation. leibniz-fmp.de

The stereochemistry of this compound, particularly the relative and absolute configuration of its chiral centers, is critical to its identity. Techniques such as 1H NMR and 13C NMR provide data on the connectivity of atoms, while more advanced 2D NMR experiments like COSY, HSQC, and NOESY reveal through-bond and through-space correlations between nuclei. nih.govlibretexts.org These correlations are essential for piecing together the molecule's spatial arrangement.

For many natural products, including sesquiterpenes, full assignment of 13C-NMR data is a key step in their structural confirmation. d-nb.info The precise chemical shifts and coupling constants observed in the NMR spectrum are compared with data from known compounds or with theoretical values calculated from computational models to establish the correct stereostructure.

Comparative Analysis with Authentic Standards and Reference Data

A crucial aspect of both GC-MS and NMR analysis is the comparison of experimental data with that of authentic standards and established reference data. nih.govnih.gov An authentic standard is a pure, well-characterized sample of the compound of interest.

In GC-MS, co-injection of a sample with an authentic standard of this compound can confirm its identity. If the sample contains this compound, the peak corresponding to this compound will increase in intensity upon co-injection, while its retention time will remain unchanged. nih.gov The mass spectrum of the sample peak should also be identical to that of the standard. nih.govd-nb.info The identity of (−)-4-epi-eremophilene as a product of TEAS was confirmed by comparison to a synthetically produced and characterized source. nih.gov

Similarly, in NMR spectroscopy, the spectrum of a sample is overlaid with the spectrum of an authentic standard. A perfect match in chemical shifts and coupling patterns provides unambiguous confirmation of the compound's structure and stereochemistry. d-nb.info Public databases and literature reports containing spectral data for known compounds are also invaluable resources for comparative analysis. frontiersin.org

The use of authentic standards is particularly important when identifying minor products in a complex mixture, where spectral data may be of lower quality. nih.gov It also plays a critical role in establishing the absolute configuration of chiral molecules, often in conjunction with chiral chromatography techniques. d-nb.info

Mechanistic and Theoretical Investigations of 4 Epi Eremophilene Formation

Proposed Reaction Mechanisms for Sesquiterpene Synthases Leading to Eremophilene (B157757) Skeletons

The formation of eremophilene skeletons, including 4-epi-eremophilene, is catalyzed by sesquiterpene synthases through a series of complex carbocation-mediated reactions. pnas.orgnih.gov The proposed mechanism generally begins with the ionization of the substrate, (E,E)-farnesyl diphosphate (B83284) (FPP), which involves the cleavage of the diphosphate group to generate a farnesyl cation. d-nb.inforesearchgate.net

A key enzyme in this context is tobacco 5-epi-aristolochene synthase (TEAS), which primarily produces 5-epi-aristolochene but also forms (-)-4-epi-eremophilene as a minor product. nih.gov The catalytic cascade within TEAS leading to the eremophilene framework is believed to proceed as follows:

Ionization and Cyclization : FPP undergoes ionization and a 1,10-cyclization to form a germacrene A intermediate. nih.govd-nb.info

Protonation and Second Cyclization : The germacrene A intermediate is protonated, leading to a second cyclization that forms a bicyclic eudesmyl carbocation intermediate. pnas.orgnih.gov

Methyl Migration : This eudesmyl cation undergoes a crucial 1,2-methyl migration, rearranging the carbon skeleton to form the characteristic eremophilenyl cation intermediate. pnas.orgnih.gov

Deprotonation : The final step is the quenching of the carbocation by deprotonation. The regioselectivity of this step is critical for the final product outcome. Deprotonation from carbon 8 (C8) yields the major product, 5-epi-aristolochene. pnas.orgnih.gov However, an alternative deprotonation from carbon 6 (C6) results in the formation of this compound. pnas.orgnih.govnih.gov

The biosynthesis of this compound can be viewed as a hybrid mechanism that combines features from two different but related enzymes: the methyl migration characteristic of TEAS and a C6 deprotonation step characteristic of another sesquiterpene synthase, Hyoscyamus muticus premnaspirodiene (B1254385) synthase (HPS). pnas.orgnih.govresearchgate.net This suggests that subtle changes in the enzyme's active site can redirect the final deprotonation step, leading to different product skeletons from a common carbocation intermediate. nih.govresearchgate.net

Molecular Modeling and Computational Chemistry in Active Site Analysis

Molecular modeling and computational chemistry have become indispensable tools for dissecting the intricate mechanisms of terpene synthases. rsc.orgacs.org These methods provide insights into the enzyme's active site architecture, substrate binding, and the stabilization of highly reactive carbocation intermediates that are difficult to study experimentally. rsc.orgpnas.orgescholarship.org

In the study of eremophilene formation, molecular modeling of HPS using the known crystal structure of TEAS as a template was crucial for identifying key amino acid residues that differ between the two enzymes and influence their catalytic specificity. pnas.org This comparative approach allows researchers to pinpoint residues that, despite being distant from the substrate, can shape the active site cavity and control the reaction pathway. pnas.orgnih.gov

Density functional theory (DFT) calculations have been employed to investigate the energetics of the reaction coordinates. nih.govresearchgate.net For instance, these calculations revealed that both the methyl migration (leading to the eremophilenyl cation) and the methylene (B1212753) migration (leading to the vetispirane skeleton in HPS) are endothermic, but the transition state for the methylene shift is of lower energy. nih.gov This highlights the enzyme's role in selectively favoring a higher-energy pathway to achieve a specific product outcome.

Furthermore, computational techniques such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are used to model the entire catalytic cycle. acs.orgescholarship.org These simulations can trace the dynamic conformational changes of the substrate and intermediates within the active site, revealing how specific residues interact with and steer the carbocations through the complex cyclization and rearrangement cascade. acs.orgpnas.org

Investigation of Cisoid and Transoid Cyclization Pathways

The vast diversity of sesquiterpene skeletons originates from two major cyclization pathways, which are dictated by the geometry of the C2-C3 double bond of the farnesyl cation intermediate: the transoid and cisoid pathways. nih.govnih.gov The formation of the eremophilene skeleton, and therefore this compound, is a product of the transoid cyclization pathway, which begins with the native (E,E)-FPP substrate. nih.govacs.org

The transoid pathway involves the formation of a 10-membered ring intermediate (germacrene A) from the all-trans farnesyl cation. nih.gov Subsequent protonation and cyclization of this intermediate lead to the decalin ring system characteristic of eudesmane (B1671778) and eremophilane (B1244597) sesquiterpenes. d-nb.info TEAS is a canonical transoid synthase. nih.govnih.gov

Interestingly, TEAS and other transoid synthases have been found to possess a "cryptic" ability to catalyze reactions via the cisoid pathway if presented with the appropriate substrate, (Z,E)-FPP. nih.govnih.gov This has been a key area of investigation to understand the evolutionary plasticity and mechanistic capabilities of these enzymes. Studies using (cis,trans)-FPP and unreactive substrate analogs have allowed researchers to structurally characterize how a single active site can template both pathways. nih.govnih.govacs.org

A catalytically promiscuous mutant of TEAS (M4) was shown to produce roughly equal amounts of 5-epi-aristolochene, this compound, and premnaspirodiene when supplied with the native (E,E)-FPP. nih.govacs.org This finding demonstrates that mutations can relax the stringent control over the transoid pathway, allowing multiple outcomes from the eremophilenyl and related carbocation intermediates. This relaxed specificity further highlights that the formation of this compound is an accessible alternative outcome within the transoid cyclization cascade, dependent on the fine-tuning of the enzyme's active site. acs.org

Ecological and Chemoecological Relevance in Academic Research

Role as Intermediates in Secondary Metabolism Pathways

4-epi-Eremophilene, a member of the eremophilane (B1244597) class of sesquiterpenes, serves as a crucial intermediate in the biosynthesis of a diverse array of secondary metabolites in both plants and fungi. researchgate.netnih.gov These bicyclic compounds are derived from farnesyl diphosphate (B83284) (FPP) through a series of enzymatic reactions, including a characteristic methyl group migration. researchgate.net The structural diversity of eremophilane analogs arises from subsequent oxidations at various positions on the bicyclic backbone and the isopropyl side chain, leading to the formation of alcohols, acids, esters, furans, and lactones. researchgate.net

In the context of plant biochemistry, research on tobacco 5-epiaristolochene synthase (TEAS) and henbane premnaspirodiene (B1254385) synthase (HPS) has shed light on the biosynthetic plasticity that leads to this compound. nih.gov These enzymes, though closely related, produce different primary products but can also synthesize this compound as a minor product. nih.gov This suggests that subtle shifts in the enzyme's active site can redirect the cyclization of FPP towards different sesquiterpene scaffolds, with this compound representing a key branching point. nih.govresearchgate.net Specifically, the formation of this compound involves a methyl migration similar to that in TEAS, followed by a deprotonation step akin to that in HPS. nih.govresearchgate.net This highlights the evolutionary potential for rapid changes in the chemical repertoires of plants. nih.gov

In fungi, this compound and its derivatives are also significant components of their secondary metabolism. nih.govfrontiersin.org For instance, the fungus Botrytis cinerea, a notable plant pathogen, possesses multiple sesquiterpene cyclase (STC) genes. researchgate.net Research has identified that the gene Bcstc7 is responsible for the biosynthesis of (+)-4-epi-eremophilenol, a derivative of this compound. researchgate.netresearchgate.net The presence of a suite of STC genes in B. cinerea points to a sophisticated metabolic network capable of producing a variety of sesquiterpenes that contribute to its ecological interactions. researchgate.net

The following table summarizes key enzymes and the resulting eremophilane-type compounds, illustrating the role of this compound as a metabolic intermediate.

| Enzyme/Gene | Organism | Precursor | Key Product(s) | Reference |

| Tobacco 5-epiaristolochene synthase (TEAS) | Nicotiana tabacum (Tobacco) | Farnesyl Diphosphate (FPP) | 5-epi-aristolochene, (-)-4-epi-eremophilene (minor) | nih.gov |

| Henbane premnaspirodiene synthase (HPS) | Hyoscyamus muticus (Henbane) | Farnesyl Diphosphate (FPP) | Premnaspirodiene, this compound (minor) | nih.gov |

| Bcstc7 | Botrytis cinerea | Farnesyl Diphosphate (FPP) | (+)-4-epi-eremophilenol | researchgate.netresearchgate.net |

Involvement in Plant-Microbe and Plant-Insect Interactions (Mechanism-focused)

The production of this compound and its derivatives is deeply entwined with the complex chemical dialogues that occur between plants, microbes, and insects. smolecule.comfrontiersin.orgmdpi.com These interactions are often mediated by secondary metabolites that can act as defense compounds, signaling molecules, or virulence factors.

Phytoalexin Precursor Studies

Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate rapidly at sites of infection. mdpi.com Several eremophilane-type sesquiterpenes function as phytoalexins or are precursors to them. nih.gov The biosynthesis of these defense compounds is often induced by pathogen attack. mdpi.com

Research into the biosynthesis of the phytoalexin capsidiol (B150007) in tobacco has revealed that its precursor, 5-epi-aristolochene, is produced by the enzyme TEAS. nih.gov Notably, TEAS also produces (-)-4-epi-eremophilene as a significant alternative product. nih.gov This dual functionality suggests a close biosynthetic relationship and a potential evolutionary link between different defense compounds. The ability of a single enzyme to generate multiple products, including a phytoalexin precursor and this compound, highlights the efficiency and adaptability of plant secondary metabolism in response to threats. nih.gov While direct evidence for this compound itself acting as a phytoalexin precursor in all contexts is still emerging, its consistent co-production with known phytoalexin precursors points to its integral role in the plant's induced defense response. nih.govnih.gov

Contribution to Host Defense Mechanisms

Plants employ a variety of defense mechanisms against herbivores and pathogens, ranging from physical barriers to the production of toxic or repellent chemicals. juniperpublishers.comnih.gov Eremophilane sesquiterpenoids, including derivatives of this compound, are significant contributors to these defenses. smolecule.comnih.gov

Some plants produce eremophilene (B157757) compounds as a deterrent to feeding by certain insect species. smolecule.com The production of these compounds can be induced by herbivory, forming part of an induced defense response. frontiersin.org This involves complex signaling pathways within the plant, often involving hormones like jasmonic acid and salicylic (B10762653) acid, which trigger the expression of genes responsible for producing defensive secondary metabolites. frontiersin.org The presence of this compound and related compounds can make plant tissues unpalatable or toxic to insect herbivores, thereby reducing damage and enhancing plant fitness. juniperpublishers.com Furthermore, volatile eremophilene derivatives can be released by plants upon attack, acting as signals to attract natural enemies of the herbivores, an indirect defense mechanism. juniperpublishers.com

Fungal Virulence and Chemical Ecology of Pathogens

From the perspective of pathogenic fungi, eremophilane-type sesquiterpenes can act as virulence factors, contributing to the pathogen's ability to infect and colonize a host plant. nih.govnih.govfrontiersin.org The necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease, produces a range of sesquiterpenoids, including derivatives of this compound. researchgate.netresearchgate.netresearchgate.net

The production of (+)-4-epi-eremophilenol by B. cinerea is linked to the fungus's development and its interaction with the host. researchgate.netresearchgate.net These metabolites are involved in the self-regulation of asexual spore production and can enhance the formation of infection structures called appressoria. mdpi.com This indicates a sophisticated chemical ecology where the fungus utilizes these compounds to manipulate its own development and facilitate host invasion. researchgate.net The ability of the fungus to produce these compounds can help it overcome the host plant's defense mechanisms. researchgate.net For instance, some fungal secondary metabolites can suppress the host's immune response or induce cell death, creating a favorable environment for the pathogen. nih.govacs.org The presence of a diverse arsenal (B13267) of secondary metabolites, including this compound derivatives, underscores the complexity of the host-pathogen arms race. researchgate.netseptomics.de

Biosynthesis in Response to Environmental Stimuli (e.g., Chemical Induction)

The biosynthesis of secondary metabolites, including this compound and its derivatives, is not static but is often regulated in response to specific environmental cues. mdpi.comnih.gov This allows organisms to produce these often metabolically expensive compounds only when needed. nih.gov

In fungi, the "One Strain-Many Compounds" (OSMAC) approach has been instrumental in revealing cryptic biosynthetic pathways. researchgate.net This methodology involves cultivating a single fungal strain under a variety of different conditions to induce the production of novel secondary metabolites. researchgate.net For example, studies on Botrytis cinerea have shown that the addition of sub-lethal doses of copper sulphate to the culture medium can induce a silent eremophilene biosynthetic pathway. researchgate.netmdpi.com This chemical induction led to the characterization of a previously undescribed family of (+)-4-epi-eremophil-9-en-11-ol derivatives as cryptic metabolites. researchgate.net This demonstrates that the genetic potential to produce these compounds is present but is tightly regulated and only expressed under specific chemical stress conditions.

This inducible biosynthesis is a key aspect of the chemical ecology of fungi. Environmental stressors, such as the presence of heavy metals or other microbial competitors, can act as signals that trigger the production of defensive or signaling molecules. mdpi.com This adaptive response allows fungi to navigate and survive in complex and competitive environments.

The following table provides examples of induced biosynthesis of eremophilane derivatives.

| Organism | Inducing Stimulus | Induced Compound(s) | Observed Role | Reference |

| Botrytis cinerea | Copper Sulphate (sub-lethal dose) | (+)-4-epi-eremophil-9-en-11-ols | Self-regulation of asexual spore production, enhanced appressoria formation | researchgate.netmdpi.com |

| Nicotiana species (Tobacco) | Fungal Elicitation | 5-epi-aristolochene, (-)-4-epi-eremophilene | Phytoalexin response | nih.gov |

Future Research Directions and Unresolved Challenges

Discovery and Characterization of Novel 4-epi-Eremophilene Biosynthetic Enzymes

The enzymatic machinery responsible for the synthesis of this compound is a primary area of ongoing investigation. While some enzymes have been identified, the full diversity of these biocatalysts in nature remains largely unexplored.

A notable discovery is the characterization of sesquiterpene cyclases (STCs) in the phytopathogenic fungus Botrytis cinerea. This fungus possesses a suite of seven Bcstc genes, with three having been functionally characterized. researchgate.netresearchgate.net Specifically, the gene Bcstc7 has been identified as the key enzyme responsible for the biosynthesis of (+)-4-epi-eremophilenol, a derivative of this compound. researchgate.netresearchgate.net Deletion of the Bcstc7 gene was shown to abolish the production of these compounds, a function that could be restored by reintroducing the gene. researchgate.net This provides conclusive evidence for its role in the eremophilene (B157757) biosynthetic pathway within this organism.

Interestingly, this compound itself has been produced through the mutation of existing sesquiterpene synthases. Research on tobacco 5-epi-aristolochene synthase (TEAS) has demonstrated that it can produce (-)-4-epi-eremophilene as a minor product, accounting for approximately 6.2% of its total hydrocarbon output under standard conditions. nih.gov Furthermore, targeted mutations within the TEAS active site have been shown to dramatically alter its product profile, leading to the formation of this compound as a major product. pnas.orgnih.govuky.edugrafiati.com This highlights the latent potential within terpene synthases to produce a variety of molecular skeletons.

Table 1: Characterized Enzymes in this compound and Derivative Biosynthesis

| Enzyme/Gene | Organism | Product(s) | Key Findings |

| BcStc7 | Botrytis cinerea | (+)-4-epi-eremophilenol derivatives | Deletion abolishes production, confirming its role in the biosynthesis of eremophilene-type sesquiterpenes. researchgate.netresearchgate.net |

| 5-epi-aristolochene synthase (TEAS) (Wild Type) | Nicotiana tabacum | 5-epi-aristolochene (major), (-)-4-epi-eremophilene (minor) | Naturally produces (-)-4-epi-eremophilene as a secondary product. nih.govuniprot.org |

| TEAS Mutants (e.g., T402S, V516I) | Nicotiana tabacum (Engineered) | This compound | Specific mutations can shift the primary product from 5-epi-aristolochene to this compound. pnas.org |

Future research should focus on genome mining in diverse organisms, including plants and other fungi, to identify novel, naturally occurring this compound synthases. Characterizing these new enzymes will provide a broader understanding of their evolution and catalytic mechanisms.

Elucidation of Complete Biosynthetic Routes for Diverse Derivatives

The biosynthesis of this compound is the initial step in what can be a branching pathway leading to a variety of structurally diverse derivatives. The complete elucidation of these pathways, from the initial cyclization of farnesyl diphosphate (B83284) (FPP) to the final decorated molecules, presents a significant challenge.

In Botrytis cinerea, the biosynthesis of (+)-4-epi-eremophil-9-en-11-ol derivatives begins with the cyclization of FPP by BcStc7. researchgate.net The proposed pathway involves the formation of a cis-fused eudesmane (B1671778) cation, proceeding through an (S)-hedycaryol intermediate to yield the eremophilane (B1244597) skeleton. researchgate.net Subsequent modifications, likely by other enzymes such as cytochrome P450 monooxygenases, would then be responsible for the various hydroxylations and other functionalizations observed in the isolated derivatives. researchgate.netresearchgate.net

The study of TEAS provides a model for how different products can arise from a common intermediate. The enzyme catalyzes the conversion of FPP to an eremophilenyl carbocation. pnas.org Deprotonation at C8 leads to the primary product, 5-epi-aristolochene, while deprotonation at C6 results in the formation of this compound. pnas.org This bifurcation highlights a critical control point in the biosynthetic pathway.

A significant challenge is to identify and characterize the enzymes responsible for the downstream modifications of the this compound scaffold. These modifications can include hydroxylations, oxidations, and esterifications, leading to a wide array of bioactive compounds. For instance, the conversion of eremophilane-type sesquiterpenes can involve cytochrome P450 enzymes that introduce hydroxyl groups at specific positions. researchgate.netebi.ac.uk

Future work should employ a combination of transcriptomics, proteomics, and metabolomics to identify the genes and enzymes involved in the complete biosynthetic pathways of this compound derivatives in various organisms. dokumen.pub

Advanced Enzyme Engineering for Tailored Sesquiterpenoid Production

The ability to rationally engineer terpene synthases offers a powerful tool for producing specific sesquiterpenoids, including this compound, in high yields. This field of advanced enzyme engineering leverages a deep understanding of enzyme structure and mechanism to alter product specificity.

Directed evolution and site-directed mutagenesis have been successfully applied to TEAS to convert it into a this compound synthase. By identifying key amino acid residues in the active site that influence the final deprotonation step of the eremophilenyl carbocation intermediate, researchers have been able to create mutant enzymes that favor the production of this compound. pnas.orgnih.gov For example, single mutations at positions T402S and V516I in TEAS resulted in enzymes that produced this compound as a significant product, and a double mutant yielded it as the primary product. pnas.org

These studies demonstrate that even residues not directly in the active site can influence the catalytic outcome, a concept that expands the targets for enzyme engineering. nih.gov The goal of this research is to create "designer" enzymes that can be used in microbial chassis, such as Saccharomyces cerevisiae, for the industrial-scale production of valuable sesquiterpenoids. researchgate.netresearchgate.net

Table 2: Examples of Engineered TEAS Mutants for this compound Production

| Mutant | Amino Acid Change | Effect on Product Profile | Reference |

| TEAS T402S | Threonine to Serine at position 402 | Increased production of this compound (>25%) | pnas.org |

| TEAS V516I | Valine to Isoleucine at position 516 | Increased production of this compound (>25%) | pnas.org |

| TEAS T402S/V516I | Double mutant | Further increased production of this compound, becoming the primary product. | pnas.org |

Future research will likely involve the use of machine learning and other data-driven approaches to predict the effects of mutations and design novel enzyme variants with desired catalytic properties. researchgate.net

Deeper Computational and Mechanistic Insights into Terpene Synthase Dynamics

Understanding the intricate dance of the substrate within the enzyme's active site is crucial for explaining the product specificity of terpene synthases. Computational modeling and mechanistic studies provide a window into these dynamic processes.

The cyclization of FPP is a complex cascade of events involving carbocation intermediates that can be steered down different paths by subtle conformational changes within the enzyme's active site. pnas.orgresearchgate.net For TEAS, the proposed mechanism leading to this compound involves the formation of a common eremophilenyl cation intermediate. The final outcome is determined by which proton is abstracted. pnas.org

Quantum chemical calculations can be used to model the energy landscapes of these reaction pathways, helping to explain why one product is favored over another. chemrxiv.org These computational approaches, when combined with experimental data from mutagenesis studies and the analysis of alternative products, provide a powerful framework for understanding the biophysical basis of enzyme-mediated terpene cyclization. nih.govacs.org

A key unresolved challenge is to fully map the conformational changes that the substrate and enzyme undergo throughout the catalytic cycle. This requires a combination of high-resolution structural biology, advanced spectroscopic techniques, and sophisticated computational simulations. acs.orgnih.gov

Expanding the Chemoecological Understanding of this compound in Biological Systems

While the biosynthesis and chemistry of this compound are areas of active research, its role in the natural world is less understood. Chemoecology seeks to unravel the functions of natural products in the interactions between organisms.

The production of (+)-4-epi-eremophilenol derivatives by the plant pathogen Botrytis cinerea suggests a role in its interaction with host plants. researchgate.netresearchgate.net These compounds could act as phytotoxins, virulence factors, or signaling molecules that modulate the plant's defense responses. The fact that their production can be induced by chemical stressors like copper sulfate (B86663) points to their involvement in the fungus's adaptation to its environment. researchgate.net

Similarly, the parent compound, eremophilene, and its derivatives are found in various plants and are known to possess antimicrobial and anti-inflammatory properties. This suggests that this compound and its related compounds may also serve as defense chemicals against herbivores or pathogens. The antifungal properties of related eremophilane sesquiterpenes, such as capsidiol (B150007), have been well-documented. acs.org

Future research should focus on in situ studies to determine the ecological context of this compound production. This includes investigating its effects on host plants, competing microbes, and insect herbivores. A deeper understanding of its chemoecological functions could lead to novel applications in agriculture, for example, as a natural pesticide. researchgate.net

Q & A

Q. What interdisciplinary approaches enhance the study of this compound’s industrial potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.